3'-溴-6-氟黄酮

描述

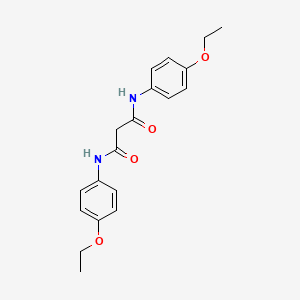

3’-Bromo-6-fluoroflavone is a chemical compound with the molecular formula C15H8BrFO2 . It contains a total of 29 bonds, including 21 non-H bonds, 14 multiple bonds, 1 rotatable bond, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 aromatic ketone, and 1 aromatic ether .

Molecular Structure Analysis

The molecular structure of 3’-Bromo-6-fluoroflavone includes 15 Carbon atoms, 8 Hydrogen atoms, 2 Oxygen atoms, 1 Fluorine atom, and 1 Bromine atom . It contains a total of 29 bonds, including 21 non-H bonds, 14 multiple bonds, 1 rotatable bond, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 aromatic ketone, and 1 aromatic ether .科学研究应用

Health Benefits

Flavonoids, including 3’-Bromo-6-fluoroflavone, are associated with multiple health benefits. Dietary consumption of these structurally diverse compounds is linked to increased lifespan, decreased cardiovascular problems, and lower rates of metabolic diseases .

Anti-Inflammatory and Anticancer Activities

Preclinical studies with individual flavonoids demonstrate that these compounds exhibit anti-inflammatory and anticancer activities . They enhance the immune system and their effectiveness in both chemoprevention and chemotherapy is associated with their targeting of multiple genes/pathways .

Drug Development

Despite the remarkable preclinical activities of flavonoids, their clinical applications have been limited due to problems in drug delivery and poor bioavailability. These problems are being addressed, and further improvements that will expand clinical applications of flavonoids include mechanism-based precision medicine approaches .

Aluminum Ion Detection

A novel fluorescent probe based on bromoflavonol, which could be a derivative of 3’-Bromo-6-fluoroflavone, has been designed and synthesized for the detection of Aluminum ions . This probe exhibits a blue shift in emission and enhanced fluorescence upon binding to Al3+, making it suitable for Al3+ detection .

Environmental Water Samples Testing

The aforementioned probe has been successfully used to detect Al3+ in tap water and river water from the middle regions of the Han River, achieving recoveries of over 96% . This demonstrates its potential for quantitative detection of Al3+ in environmental water samples .

Biological Imaging

The probe based on bromoflavonol has also been successfully used for imaging Al3+ in MG63 cells . This suggests its potential application in biological imaging .

作用机制

Target of Action

3’-Bromo-6-fluoroflavone, a flavonoid derivative, primarily targets multiple genes and pathways, including nuclear receptors, the aryl hydrocarbon receptor (AhR), kinases, receptor tyrosine kinases, and G protein-coupled receptors . These targets play crucial roles in various biological processes, contributing to the compound’s diverse biological activities.

Mode of Action

The interaction of 3’-Bromo-6-fluoroflavone with its targets results in the inhibition of oxidative stress and related downstream responses, including inflammatory diseases . This interaction can lead to changes in the cellular environment, affecting the function and behavior of the cells.

Biochemical Pathways

3’-Bromo-6-fluoroflavone affects various biochemical pathways. One of the key pathways influenced by this compound is the oxidative stress pathway. By inhibiting oxidative stress, 3’-Bromo-6-fluoroflavone can mitigate the downstream effects of this pathway, which include inflammation and other related diseases .

Pharmacokinetics

Like other flavonoids, it is expected that the compound’s bioavailability may be influenced by factors such as its chemical structure, the presence of glycosides, and the individual’s metabolic profile .

Result of Action

The molecular and cellular effects of 3’-Bromo-6-fluoroflavone’s action are diverse, given its multiple targets and pathways. The compound’s anti-inflammatory activity, resulting from its inhibition of oxidative stress, is one of its key molecular effects . On a cellular level, these effects can lead to changes in cell function and behavior, potentially contributing to the compound’s therapeutic effects.

Action Environment

The action, efficacy, and stability of 3’-Bromo-6-fluoroflavone can be influenced by various environmental factors. These may include the presence of other compounds, the pH of the environment, and the specific characteristics of the individual’s metabolism

属性

IUPAC Name |

2-(3-bromophenyl)-6-fluorochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8BrFO2/c16-10-3-1-2-9(6-10)15-8-13(18)12-7-11(17)4-5-14(12)19-15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNYVCMDPUOQEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC(=O)C3=C(O2)C=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381012 | |

| Record name | 3'-Bromo-6-fluoroflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

213894-78-1 | |

| Record name | 3'-Bromo-6-fluoroflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1620756.png)

![[(5-Nitro-2-furoyl)amino]acetic acid](/img/structure/B1620758.png)

![2-Chloro-1-[1-(2-methoxy-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B1620762.png)

![3-allyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1620763.png)

![N-{4-[(3-chloroquinoxalin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B1620766.png)

![2,4-Dichloro-5-[(cyclopropylamino)sulfonyl]benzoic acid](/img/structure/B1620769.png)

![(4-Aminophenyl)[4-(2-methoxyphenyl)piperazino]methanone](/img/structure/B1620774.png)